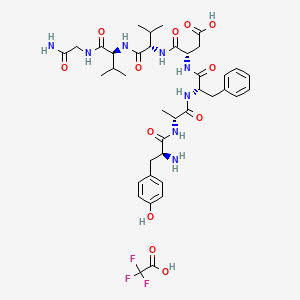
Deltorphin C (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Deltorphin C is a peptide agonist that selectively targets δ-opioid receptors. It has a high affinity for these receptors, with a Ki value of 0.15 nM .
- This compound is naturally found in the skin of the frog species Phyllomedusa bicolor.
- Its chemical structure consists of the following amino acid sequence: L-tyrosyl-D-alanyl-L-phenylalanyl-L-α-aspartyl-L-valyl-L-valyl-glycinamide, with a trifluoroacetate salt (C37H52N8O10 • XCF3COOH) .
Preparation Methods
- Deltorphin C can be synthesized using solid-phase peptide synthesis (SPPS) techniques.
- The reaction conditions involve sequential coupling of protected amino acids on a solid support, followed by deprotection and purification steps.
- Industrial production methods may involve large-scale SPPS or recombinant expression in microbial systems.
Chemical Reactions Analysis
- Deltorphin C undergoes minimal chemical reactions due to its stable peptide structure.
- Common reagents used during synthesis include Fmoc-protected amino acids, coupling agents (e.g., HBTU, HATU), and deprotection reagents (e.g., TFA).
- Major products are purified Deltorphin C peptides.
Scientific Research Applications
Neuroscience: Deltorphin C’s selectivity for δ-opioid receptors makes it valuable for studying pain pathways and analgesia.
Drug Development: Researchers explore its potential as a lead compound for novel analgesics.
Cell Signaling: Investigating receptor translocation and neuropeptide release mechanisms.
Pharmacology: Understanding δ-opioid receptor function and regulation.
Mechanism of Action
- Deltorphin C activates δ-opioid receptors, leading to downstream signaling events.
- It induces receptor translocation from vesicles to the cell surface and stimulates calcitonin gene-related peptide (CGRP) release in isolated neurons.
- These effects can be blocked by the δ-opioid receptor antagonist naltrindole .
Comparison with Similar Compounds
- Deltorphin C stands out due to its high selectivity for δ-opioid receptors.
- Similar compounds include other opioid peptides (e.g., enkephalins, endorphins) and synthetic agonists (e.g., SNC80, DPDPE).
Properties
Molecular Formula |
C39H53F3N8O12 |
|---|---|
Molecular Weight |
882.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H52N8O10.C2HF3O2/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23;3-2(4,5)1(6)7/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49);(H,6,7)/t21-,25+,26+,27+,30+,31+;/m1./s1 |
InChI Key |
WVISKLVQEKTHGN-JXLAAAJESA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)

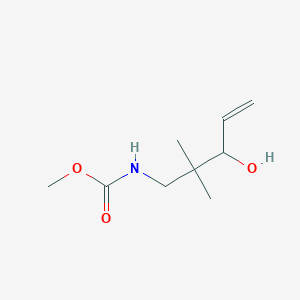

![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
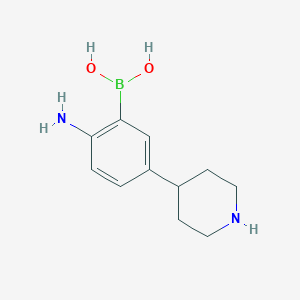


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)

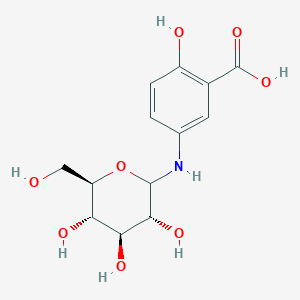
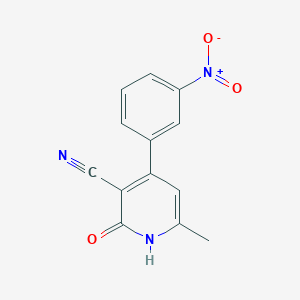

![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
